Sodium ethyl cyanopyruvate

Description

Properties

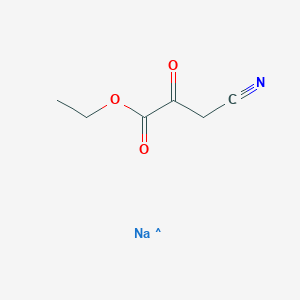

Molecular Formula |

C6H7NNaO3 |

|---|---|

Molecular Weight |

164.11 g/mol |

InChI |

InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h2-3H2,1H3; |

InChI Key |

BTPBRXWVRSJMGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC#N.[Na] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds share structural or functional similarities with sodium ethyl cyanopyruvate:

Ethyl Cyanopyruvate (Parent Compound)

- Role: Precursor to this compound.

- Reactivity : Reacts with hydrazines to form pyrazole derivatives, as seen in the synthesis of hsp27-phosphorylation inhibitors .

- Key Difference : The free acid/ester form requires protonation for reactivity, whereas the sodium salt may bypass this step due to its ionic nature.

Ethyl 3-Cyano-3-Phenylpyruvate

- Molecular Formula: C₁₂H₁₁NO₃ .

- Structural Feature : Incorporates a phenyl group at the β-carbon, increasing steric bulk and lipophilicity.

- Applications : Used in pharmaceutical intermediate synthesis, leveraging its aromatic moiety for target binding .

Ethyl (2-Cyanophenyl)acetate

- Molecular Formula: C₁₁H₁₁NO₂ .

- Structural Feature: The cyano group is attached to a phenyl ring rather than the pyruvate chain, altering electronic properties.

- Applications: Potential monomer for polymer synthesis or ligand design .

Sodium Ethoxide (NaOEt)

- Role : A strong base used in ester saponification and nucleophilic substitutions .

- Comparison: Unlike this compound, NaOEt lacks the cyano group and pyruvate backbone, limiting its utility in forming nitrogen-containing heterocycles.

Comparative Data Table

*Estimated based on ethyl cyanopyruvate (C₆H₇NO₃) with sodium replacement.

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A primary route involves substituting halogen atoms in α-halo esters with cyanide groups. Ethyl 3-chloro-2-oxopropanoate serves as a key intermediate, reacting with sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The mechanism proceeds via an SN2 pathway, where cyanide displaces chloride:

The sodium salt forms by neutralizing the resultant ethyl cyanopyruvate with sodium hydroxide. Yields for analogous reactions range from 70% to 85% under controlled temperatures (0–60°C).

Cyanidation of Monochloroacetic Esters

Adapting methods for ethyl cyanoacetate synthesis, monochloroacetic esters react with hydrogen cyanide (HCN) in the presence of tertiary amines (e.g., triethylamine). This one-pot reaction avoids isolating intermediates:

The base sequesters HCl, shifting equilibrium toward product formation. Subsequent oxidation introduces the ketone group at the α-position, yielding ethyl cyanopyruvate. Sodium salt formation follows via treatment with NaHCO₃.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Excess NaCN (1.2–1.5 equivalents) ensures complete substitution, though residual cyanide necessitates rigorous purification.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, boosting yields by 15%.

Comparative Analysis of Methodologies

| Method | Starting Material | Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Halogen Substitution | Ethyl 3-chloro-2-oxopropanoate | NaCN, DMF | 78% | High purity; scalable | Requires halogenated precursor |

| HCN-Based Cyanidation | Monochloroacetic ester | HCN, triethylamine | 72% | One-pot synthesis; minimal byproducts | Handling gaseous HCN; safety constraints |

| Oxidation of Ethyl Cyanoacetate | Ethyl cyanoacetate | KMnO₄, H₂SO₄ | 65% | Uses commercial reagents | Over-oxidation risks; moderate yields |

Industrial-Scale Production Challenges

Purification Techniques

-

Fractional distillation under reduced pressure (20–30 mmHg) isolates ethyl cyanopyruvate at 97–98°C.

-

Recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical-grade material.

Emerging Methodologies and Innovations

Q & A

Q. How can conflicting kinetic data from saponification studies of this compound be resolved, particularly regarding reaction order discrepancies?

- Discrepancies often arise from pH-dependent reaction pathways. At pH > 12, the reaction follows pseudo-first-order kinetics due to excess hydroxide ions, while near-neutral pH conditions (6–8) show second-order behavior. Use stopped-flow spectrophotometry to monitor real-time absorbance changes (λ = 260 nm for carboxylate formation) under varying NaOH concentrations (0.1–2.0 M). Statistical analysis via ANOVA can identify significant deviations in rate constants (k) across pH ranges .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do solvent effects alter its reactivity?

- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level effectively models the molecule’s HOMO-LUMO gap (ΔE ≈ 5.2 eV in gas phase). Solvent effects (e.g., water, DMSO) reduce ΔE by 0.3–0.5 eV due to stabilization of the carboxylate group. Polarizable Continuum Models (PCM) predict solvation free energies (ΔG_solv ≈ −45 kcal/mol in water), which correlate with experimental hydrolysis rates .

Q. How can researchers design experiments to differentiate between competing reaction mechanisms (e.g., SN2 vs. radical pathways) in this compound derivatization?

- Isotopic Labeling : Introduce ¹⁸O into the ester group; SN2 mechanisms retain isotopic integrity, whereas radical pathways scramble oxygen isotopes.

- Radical Traps : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to reaction mixtures. A significant reduction in product yield indicates radical intermediates .

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D using deuterated ethyl groups. KIE > 2 suggests transition-state C-H bond cleavage, supporting radical mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, especially in scaling from milligram to gram quantities?

- Implement Process Analytical Technology (PAT): Use inline FT-IR probes to monitor reaction progress (e.g., disappearance of nitrile peaks). Control agitation speed (≥500 rpm for homogeneous mixing) and cooling rates (≤1°C/min during crystallization). Statistical process control (SPC) charts tracking yield (mean ± 2σ) identify outliers due to raw material impurities (e.g., sodium ethoxide with >5% sodium hydroxide) .

Methodological Guidance

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Follow the MIRAGE (Minimum Information Required for Aqueous Geochemical Experiments) framework:

- Materials : Supplier, purity (e.g., Sigma-Aldrich, ≥99%), lot numbers.

- Conditions : Temperature (±0.5°C), pressure (mmHg if vacuum applied), stirring rate.

- Analytical Validation : Include raw chromatograms (HPLC/GC) and calibration curves in supplementary data .

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound studies?

Q. How can interdisciplinary collaborations enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.